![molecular formula C27H25N5O4 B2985527 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1189717-78-9](/img/structure/B2985527.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4 and its molecular weight is 483.528. The purity is usually 95%.
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Scientific Research Applications
Antagonists for Human A3 Adenosine Receptor
4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, including similar compounds to the one , have been designed as human A3 (hA3) adenosine receptor (AR) antagonists. These compounds, particularly 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, are among the most potent and selective hA3 adenosine receptor antagonists. This indicates potential application in conditions where modulation of the hA3 AR is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005).
Synthesis of Amino Acid Derivatives
Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, structurally related to the specified compound, have been synthesized, linking triazoloquinoxaline moiety with various amino acid esters. This suggests potential in synthesizing amino acid derivatives for various research and therapeutic applications (Fathalla, 2015).
Anticancer Activity
1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarity, have been synthesized and evaluated for their anticancer activity. This suggests that compounds similar to the specified chemical could have potential applications in cancer research and treatment (Reddy, P. V. G. Reddy, P. S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Antihistaminic Agents
Related compounds like 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinoxazolin-5-ones have been synthesized and tested as H1-antihistaminic agents. This indicates potential utility in the development of new classes of antihistaminic agents (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Anticonvulsant Agents
Synthesis of novel quinoxaline derivatives, similar in structure, has shown potential as anticonvulsant agents. This suggests that the compound could be investigated for anticonvulsant properties (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound may affect pathways involving dna replication and transcription .
Pharmacokinetics
The compound’s dna intercalation activity suggests it is able to reach the intracellular environment where dna is located .
Result of Action
The result of the compound’s action is likely to be disruption of DNA structure, which can interfere with DNA replication and transcription. This can lead to cell death, which is why DNA intercalators are often used as anticancer agents .
properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-16-9-10-23(35-4)21(14-16)28-24(33)15-31-27(34)32-22-8-6-5-7-20(22)29-26(25(32)30-31)36-19-12-17(2)11-18(3)13-19/h5-14H,15H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQWKOGXGUKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
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